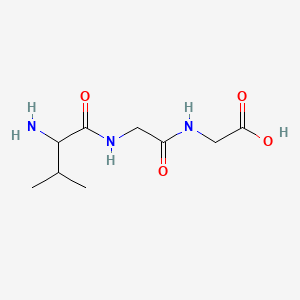![molecular formula C29H21N3O B11967867 N'-[(E)-biphenyl-4-ylmethylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11967867.png)
N'-[(E)-biphenyl-4-ylmethylidene]-2-phenylquinoline-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-phenyl-4-quinolinecarbohydrazide is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metals, making them valuable in various fields of chemistry and biochemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-phenyl-4-quinolinecarbohydrazide typically involves the condensation of biphenyl-4-carbohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, or tetrahydrofuran under reflux conditions . The reaction conditions may vary, but common parameters include heating the reaction mixture to around 60-80°C for several hours.
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-phenyl-4-quinolinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the biphenyl and quinoline rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-phenyl-4-quinolinecarbohydrazide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-phenyl-4-quinolinecarbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological targets, such as enzymes, by inhibiting their activity. The compound’s structure allows it to participate in various molecular interactions, including hydrogen bonding and π-π stacking, which contribute to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(E)-[2,5-dimethoxyphenyl]methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-[4-fluorophenyl]methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-[4-ethoxyphenyl]methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-phenyl-4-quinolinecarbohydrazide is unique due to its specific structural features, such as the presence of both biphenyl and quinoline moieties. These features enhance its ability to form stable complexes and interact with various biological targets, making it a versatile compound in scientific research .
Eigenschaften
Molekularformel |
C29H21N3O |
|---|---|
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
2-phenyl-N-[(E)-(4-phenylphenyl)methylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C29H21N3O/c33-29(32-30-20-21-15-17-23(18-16-21)22-9-3-1-4-10-22)26-19-28(24-11-5-2-6-12-24)31-27-14-8-7-13-25(26)27/h1-20H,(H,32,33)/b30-20+ |
InChI-Schlüssel |
IFQLMFLYCDVHLQ-TWKHWXDSSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclohexyl-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B11967787.png)

![4-(4-chlorophenyl)-3-[(2-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B11967790.png)
![2-Naphthalenol, 1-[[(2,5-dichlorophenyl)imino]methyl]-](/img/structure/B11967796.png)

![N-(4-methylphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11967798.png)




![11-{(5Z)-5-[5-bromo-1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid](/img/structure/B11967831.png)
![Ethyl 4,5-dimethyl-2-[2-(4-oxo-3-phenyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]pyr imidino[4,5-b]thiophen-2-ylthio))acetylamino]thiophene-3-carboxylate](/img/structure/B11967852.png)
![8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11967855.png)
![Bicyclo[9.2.2]pentadeca-1(13),11,14-trien](/img/structure/B11967870.png)
